Carboxyamidotriazole orotate

Overview

Description

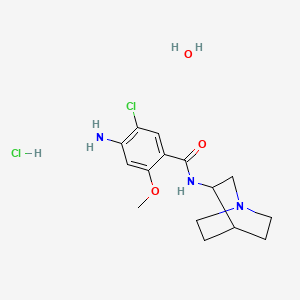

Carboxyamidotriazole orotate (CTO) is the orotate salt form of Carboxyamidotriazole (CAI), an orally bioavailable signal transduction inhibitor . It has been used in trials studying the treatment of various cancers including Lymphoma, Lung Cancer, Breast Cancer, Kidney Cancer, and Ovarian Cancer .

Molecular Structure Analysis

The chemical formula of Carboxyamidotriazole orotate is C23H16Cl3IN7O6 . The molecular weight is 719.68 .Chemical Reactions Analysis

Carboxyamidotriazole orotate (CTO) has been shown to possess antileukaemic activities in vitro . It has a reduced toxicity, increased oral bioavailability, and stronger efficacy when compared to the parental compound .Scientific Research Applications

Field

This application falls under the field of Oncology , specifically in the treatment of advanced solid tumors .

Summary of Application

CTO demonstrates anti-tumor activity through modulation of multiple tyrosine kinase signaling pathways and interactions with the tumor microenvironment . It is used in the treatment of advanced solid tumors .

Methods of Application

In a first-in-human Phase I clinical trial, eligible patients with advanced solid tumors were enrolled to receive a once-daily dose of CTO following a standard 3 + 3 Phase I design (starting at 50 mg/m2/day) with dose escalations of 30% - 100% .

Results or Outcomes

Although no objective response rates were observed, nine patients with rapidly progressive and treatment-refractory tumors achieved stable disease (SD) durable for up to 14 months . The maximum tolerated dose for CTO alone was 427 mg/m2/day .

Application in Neuro-Oncology

Field

This application falls under the field of Neuro-Oncology , specifically in the treatment of glioblastoma and anaplastic gliomas .

Summary of Application

Combined treatment with CTO and temozolomide has an acceptable safety profile and encouraging activity in patients with glioblastoma and anaplastic gliomas .

Methods of Application

In a phase 1b trial, patients with glioblastoma and anaplastic gliomas were assigned to one of two cohorts. Cohort 1 included patients with temozolomide-refractory recurrent glioblastoma and anaplastic gliomas, who received escalating doses of CTO combined with temozolomide . Cohort 2 included patients with newly diagnosed glioblastoma, who received escalating CTO doses combined with temozolomide chemoradiotherapy .

Results or Outcomes

The treatment was well tolerated; adverse events included nausea, constipation, hypophosphataemia, and fatigue with no dose-limiting toxicities reported . The recommended phase 2 dose was 600 mg per day flat dose .

Application in Oncology

Field

This application falls under the field of Oncology , specifically in the treatment of advanced solid tumors .

Summary of Application

CTO demonstrates anti-tumor activity through modulation of multiple tyrosine kinase signaling pathways and interactions with the tumor microenvironment . It is used in the treatment of advanced solid tumors .

Methods of Application

In a first-in-human Phase I clinical trial, eligible patients with advanced solid tumors were enrolled to receive a once-daily dose of CTO following a standard 3 + 3 Phase I design (starting at 50 mg/m2/day) with dose escalations of 30% - 100% .

Results or Outcomes

Although no objective response rates were observed, nine patients with rapidly progressive and treatment-refractory tumors achieved stable disease (SD) durable for up to 14 months . The maximum tolerated dose for CTO alone was 427 mg/m2/day .

Application in Neuro-Oncology

Field

This application falls under the field of Neuro-Oncology , specifically in the treatment of glioblastoma and anaplastic gliomas .

Summary of Application

Combined treatment with CTO and temozolomide has an acceptable safety profile and encouraging activity in patients with glioblastoma and anaplastic gliomas .

Methods of Application

In a phase 1b trial, patients with glioblastoma and anaplastic gliomas were assigned to one of two cohorts. Cohort 1 included patients with temozolomide-refractory recurrent glioblastoma and anaplastic gliomas, who received escalating doses of CTO combined with temozolomide . Cohort 2 included patients with newly diagnosed glioblastoma, who received escalating CTO doses combined with temozolomide chemoradiotherapy .

Results or Outcomes

The treatment was well tolerated; adverse events included nausea, constipation, hypophosphataemia, and fatigue with no dose-limiting toxicities reported . The recommended phase 2 dose was 600 mg per day flat dose .

Future Directions

Carboxyamidotriazole orotate is under clinical development by Tactical Therapeutics and currently in Phase II for Glioblastoma Multiforme (GBM) . According to GlobalData, Phase II drugs for Glioblastoma Multiforme (GBM) have a 23% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

properties

IUPAC Name |

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWOBDDXRRBONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxyamidotriazole orotate | |

CAS RN |

187739-60-2 | |

| Record name | Carboxyamidotriazole orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)

![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)

![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)